molecular formula C28H23NO4 B175616 fmoc-dl-1-naphthylalanine CAS No. 176036-48-9

fmoc-dl-1-naphthylalanine

Cat. No.: B175616
CAS No.: 176036-48-9
M. Wt: 437.5 g/mol
InChI Key: ORWNVJDLEMVDLV-UHFFFAOYSA-N
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Description

Fmoc-dl-1-naphthylalanine is a useful research compound. Its molecular formula is C28H23NO4 and its molecular weight is 437.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Fingerprinting and Analytical Methods

Research on naphthalene derivatives often focuses on their identification and quantification in environmental samples due to their relevance in oil sands process waters (OSPW) and industrial pollutants. Advanced mass spectrometry and chromatography techniques have been developed for the speciation and semi-quantification of naphthenic acids, a class of compounds related to naphthalene derivatives, in OSPW. These methods aim to distinguish industrially derived components from natural ones, facilitating the study of environmental impacts and the development of treatment technologies (Headley et al., 2013); (Kovalchik et al., 2017).

Microbial Biodegradation

The microbial degradation of polycyclic aromatic hydrocarbons (PAHs), such as naphthalene and its derivatives, represents a significant mechanism for the ecological recovery of contaminated sites. Research has elucidated the genetic regulation of naphthalene degradation pathways in bacteria, highlighting the importance of microbial processes in the bioremediation of PAH-contaminated environments (Peng et al., 2008).

Environmental Toxicity and Mitigation

Naphthalene derivatives have been studied for their environmental toxicity, especially in aquatic environments where they pose risks to wildlife and human health. The degradation and mitigation of their toxic effects in OSPW and natural waters are critical areas of research, focusing on methods like biodegradation, ozonation, and adsorption to reduce concentrations and toxicity (Kannel & Gan, 2012).

Medicinal Applications

Naphthalimide, a compound related to naphthalene, has shown potential in medicinal applications, including as anticancer, antibacterial, and antifungal agents. The structural flexibility of naphthalimide derivatives allows for their interaction with various biological targets, demonstrating the broad potential of naphthalene derivatives in drug development (Gong et al., 2016).

Environmental Exposure and Health Risks

The study of naphthalene and its derivatives in indoor and outdoor environments has highlighted the importance of understanding human exposure to these compounds. Research efforts aim to characterize sources, concentrations, and potential health risks associated with exposure, informing regulatory guidelines and mitigation strategies (Jia & Batterman, 2010).

Future Directions

The future directions for research on this compound could include further exploration of its potential uses in peptide synthesis and other areas of organic chemistry. The development of more efficient synthesis methods and the study of its reactivity and properties could also be areas of future research .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-1-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23NO4/c30-27(31)26(16-19-10-7-9-18-8-1-2-11-20(18)19)29-28(32)33-17-25-23-14-5-3-12-21(23)22-13-4-6-15-24(22)25/h1-15,25-26H,16-17H2,(H,29,32)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORWNVJDLEMVDLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50392705
Record name 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-1-ylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176036-48-9, 96402-49-2
Record name 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-1-ylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fmoc-L-1-Naphthylalanine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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